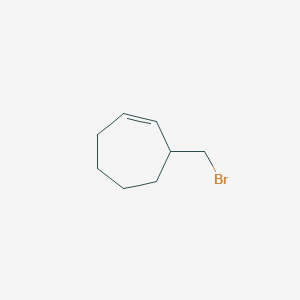

3-(Bromomethyl)cycloheptene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

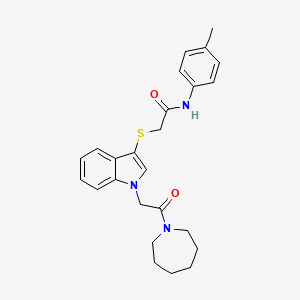

3-(Bromomethyl)cycloheptene is a cyclic compound with a seven-membered ring, known as a cycloheptene, and a bromomethyl group attached . Its molecular formula is C7H11Br . Cycloheptene is a type of cycloalkane, which are compounds that contain rings of carbon atoms .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)cycloheptene involves a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . Cycloalkanes like cycloheptene typically have carbon-hydrogen bonds and carbon-carbon single bonds .

科学的研究の応用

Synthesis and Properties of Heterocycles :

- Cyclohepta[cd]benzothiophenes, heterocyclic compounds that can be synthesized from benzothiophene, demonstrate the aromatic character of the benzothiophene moiety and the alkene-like character of the carbon-carbon double bonds in a seven-membered ring. This study highlights the chemical reactions of these compounds, including formylation, acetylation, bromination, catalytic hydrogenation, and Diels-Alder reactions (Horaguchi et al., 1998).

Cycloaddition Strategies in Natural Product Synthesis :

- (4+3) Cycloadditions are extensively applied in the synthesis of natural products, especially those with cycloheptane subunits. This strategy is convergent for assembling these natural product frameworks and also functionalizes (4+3) cycloadducts for synthesizing a range of complex molecules (Yin et al., 2018).

Regioselective Michael Additions :

- Cyclohexanone and cycloheptanone can be enantioselectively functionalized at the 3-position using a base-promoted dimerization of enones. This showcases the potential of regioselective additions in synthesizing functionally diverse cyclic compounds (Ceccarelli et al., 2006).

Nickel-Catalyzed Cocyclizations :

- The [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes, catalyzed by nickel, leads to the synthesis of cycloheptadiene derivatives. This demonstrates the unique reactivity essential for these reactions (Saito et al., 2004).

Quantum Chemical Calculations on Cycloheptane Derivatives :

- The structural, reactivity, and stability properties of seven-membered and nonaromatic heterocyclic derivatives, including bromocycloheptane, have been investigated using various quantum chemical methods. This research sheds light on the behavior and intrinsic properties of these compounds (Unimuke et al., 2022).

Catalytic Asymmetric Bromocyclization :

- Catalytic asymmetric bromocyclization has been achieved using chiral BINOL-derived thiophosphoramide catalysts. This method yields bromocyclization products that are prevalent in natural products, highlighting its importance in organic synthesis (Samanta & Yamamoto, 2017).

作用機序

The mechanism of action for reactions involving 3-(Bromomethyl)cycloheptene would depend on the specific reaction. For example, in the bromination of cyclohexene, the formation of 3-bromocyclohexene is an example of substitution of alkanes, which require the free-radical mechanism . Another study discusses the electrophilic addition of bromine to cyclohexene .

将来の方向性

Future research could explore the synthesis, reactions, and applications of 3-(Bromomethyl)cycloheptene. For example, one paper discusses the synthesis of various bromomethyl cyclopropane compounds , while another paper discusses the reactions of alkenes with bromine . These studies could provide insights for future research involving 3-(Bromomethyl)cycloheptene.

特性

IUPAC Name |

3-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQQJZUCPIJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cycloheptene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)